Lustromycin
CAS No.: 105156-68-1
Cat. No.: VC20753287
Molecular Formula: C32H38O13
Molecular Weight: 630.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 105156-68-1 |
---|---|
Molecular Formula | C32H38O13 |
Molecular Weight | 630.6 g/mol |
IUPAC Name | (2E,15E)-19,32-dihydroxy-23,24-dimethoxy-2-methyl-6,12,17,21,34-pentaoxahexacyclo[28.3.1.01,25.04,20.010,14.028,33]tetratriaconta-2,10(14),15,26-tetraene-7,11,13,22-tetrone |
Standard InChI | InChI=1S/C32H38O13/c1-15-10-17-13-42-24(35)7-5-19-20(30(37)44-29(19)36)8-9-41-14-23(34)26(17)43-31(38)28(40-3)27(39-2)21-6-4-16-11-18-12-22(33)25(16)32(15,21)45-18/h4,6,8-10,16-18,21-23,25-28,33-34H,5,7,11-14H2,1-3H3/b9-8+,15-10+ |
Standard InChI Key | FDSONACTBUTSIH-RQADFKIXSA-N |
Isomeric SMILES | C/C/1=C\C2COC(=O)CCC3=C(/C=C/OCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O |
SMILES | CC1=CC2COC(=O)CCC3=C(C=COCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O |
Canonical SMILES | CC1=CC2COC(=O)CCC3=C(C=COCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O |
Structural Composition and Identification
Molecular Formula and Basic Structure
Lustromycin is characterized by the molecular formula C32H38O13, indicating a complex organic compound with multiple oxygen-containing functional groups . This formula places it among macrolide-like antibiotics, which typically feature large lactone rings with various substituents. The structural complexity of Lustromycin suggests potential for specific biological targeting mechanisms.
Detailed Chemical Nomenclature
The full chemical name of Lustromycin according to IUPAC nomenclature is "(2E,15E)-19,32-dihydroxy-23,24-dimethoxy-2-methyl-6,12,17,21,34-pentaoxahexacyclo[28.3.1.01,25.04,20.010,14.028,33]tetratriaconta-2,10(14),15,26-tetraene-7,11,13,22-tetrone" . This detailed nomenclature reflects the compound's intricate molecular arrangement, including multiple cyclic structures, double bonds at positions 2E and 15E, hydroxyl groups, methoxy groups, and several ketone functionalities. The complexity of this name itself indicates the sophisticated molecular architecture that likely contributes to the compound's biological activity.
Structural Identifiers
For computational and database purposes, Lustromycin is represented by the following identifiers:
SMILES notation:
C/C/1=C\C2COC(=O)CCC3=C(/C=C/OCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O
InChI:
InChI=1S/C32H38O13/c1-15-10-17-13-42-24(35)7-5-19-20(30(37)44-29(19)36)8-9-41-14-23(34)26(17)43-31(38)28(40-3)27(39-2)21-6-4-16-11-18-12-22(33)25(16)32(15,21)45-18/h4,6,8-10,16-18,21-23,25-28,33-34H,5,7,11-14H2,1-3H3/b9-8+,15-10+
InChIKey:
FDSONACTBUTSIH-RQADFKIXSA-N
These standardized identifiers enable precise digital representation of Lustromycin's structure, facilitating computational analysis and database searches for researchers studying this compound.
Physical and Chemical Properties
Predicted Collision Cross Section Data
Mass spectrometry analysis with ion mobility provides valuable information about Lustromycin's three-dimensional structure through collision cross section (CCS) measurements. The following table presents predicted CCS values for various Lustromycin adducts:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 631.23854 | 246.7 |
[M+Na]+ | 653.22048 | 247.1 |
[M+NH4]+ | 648.26508 | 245.9 |
[M+K]+ | 669.19442 | 255.0 |
[M-H]- | 629.22398 | 240.5 |
[M+Na-2H]- | 651.20593 | 257.7 |
[M]+ | 630.23071 | 244.2 |
[M]- | 630.23181 | 244.2 |
These predicted CCS values provide insights into the three-dimensional structure and conformation of Lustromycin in various ionized states. The relatively consistent CCS values across positive adducts (approximately 246-247 Ų) suggest a stable molecular conformation, while the slightly higher value for the potassium adduct (255.0 Ų) may indicate a specific interaction causing conformational changes. The negative ions show interesting variations in CCS, with the [M+Na-2H]- form having the largest cross-section among all adducts.
Biological Classification and Activity
Antibiotic Classification
Lustromycin belongs to a group of antibiotics derived from actinomycetes, specifically classified among antianaerobe antibiotics . This classification places it alongside other important compounds such as thiotetromycin, clostomicin, and luminamicin, all of which have been identified as previously uncharacterized antianaerobe antibiotics . The actinomycetes origin of Lustromycin is significant, as this group of Gram-positive bacteria is known to produce approximately two-thirds of all naturally occurring antibiotics used in medicine.
Related Antibiotic Compounds
The structural and functional relationships between Lustromycin and other antibiotics provide important context for understanding its potential mechanisms and applications. Luminamicin, a closely related compound, has been extensively studied and shows selective activity against anaerobic and microaerophilic bacteria, including pathogenic species of Clostridium, Neisseria, and Haemophilus . This selectivity is particularly valuable in clinical settings where targeted antimicrobial therapy is preferred to broad-spectrum approaches.
Structural Relationships with Other Compounds
Relationship with Other Macrolactone Antibiotics
Lustromycin appears to be part of a family of structurally related antibiotics that includes nodusmicin and nargenicin . These compounds share similar chemical structures to luminamicin, with specific stereochemical configurations that play crucial roles in their biological activities. The absolute configurations at various carbon positions in luminamicin (S, S, R, R, R, R, S, S, S, R, and S at C2, C4, C7, C9, C10, C11, C12, C13, C16, C28, and C29, respectively) match those found in nodusmicin . If Lustromycin follows similar structural patterns, this stereochemical specificity likely contributes to its antibiotic properties.
Research Context and Significance
Development Background
Lustromycin's development is part of ongoing efforts to address the serious clinical problem of antibiotic resistance. As noted by researchers in the field, "The emergence of resistance against generally used antibiotics will be a long-lasting serious clinical problem. We need to continue developing new medicines that have unique mechanisms of action" . Lustromycin, along with related compounds like luminamicin, represents an important direction in this research, focusing on compounds with potentially novel mechanisms of action against anaerobic bacteria.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume